(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
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Overview
Description
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is characterized by its complex structure, which includes multiple chiral centers and functional groups such as hydroxyl, acetyl, and difluoro groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Fluorination: Introduction of fluorine atoms at specific positions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Acetylation: Addition of an acetyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or potassium permanganate.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a tool for understanding the mechanisms of action of steroid hormones and their analogs.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, immunosuppressive, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.
Mechanism of Action
The mechanism of action of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events that modulate gene expression and cellular responses. The compound’s fluorine atoms enhance its binding affinity and metabolic stability, contributing to its potency and duration of action.
Comparison with Similar Compounds
Similar Compounds
Flumethasone: A synthetic glucocorticoid with anti-inflammatory properties.
Betamethasone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Dexamethasone: A potent glucocorticoid with a wide range of medical applications.
Uniqueness
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific fluorination pattern and the presence of multiple chiral centers. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and development.
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S)-17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h4,6-8,14-15,17-18,26H,5,9-10H2,1-3H3/t14-,15-,17-,18-,19+,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWQKLXXOBFBZ-DPFFENIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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